Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate
Description
Properties
CAS No. |
63059-38-1 |
|---|---|
Molecular Formula |
C5H6NNaO4S2 |
Molecular Weight |
231.2 g/mol |
IUPAC Name |
sodium;2-(2-amino-2-oxoethyl)sulfanylcarbothioyloxyacetate |
InChI |
InChI=1S/C5H7NO4S2.Na/c6-3(7)2-12-5(11)10-1-4(8)9;/h1-2H2,(H2,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
LMPPEGFHFNPIRK-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])OC(=S)SCC(=O)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The predominant and most documented method for preparing this compound involves the neutralization of its corresponding acid form, [[(2-amino-2-oxoethyl)thio]thioxomethoxy]acetic acid, with a sodium base such as sodium hydroxide (NaOH). This approach is typical for the synthesis of sodium salts of carboxylic acids and is supported by chemical suppliers and research summaries.
$$
\text{[(2-amino-2-oxoethyl)thio]thioxomethoxy}acetic\ acid + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
- The acid precursor contains a carboxylic acid functional group that reacts with sodium hydroxide to form the sodium salt.
- The reaction is typically conducted in aqueous solution under controlled pH and temperature to ensure complete neutralization without decomposition.
Raw Materials and Reagents
| Raw Material/Reagent | Role | Purity/Specification |
|---|---|---|
| [[(2-amino-2-oxoethyl)thio]thioxomethoxy]acetic acid | Acid precursor | ≥ 98% (analytical grade) |
| Sodium hydroxide (NaOH) | Neutralizing agent (base) | ≥ 98% (analytical grade) |
| Distilled water | Solvent | Analytical grade |
Detailed Procedure (Typical Laboratory Scale)
Preparation of Acid Solution: Dissolve an accurately weighed amount of [[(2-amino-2-oxoethyl)thio]thioxomethoxy]acetic acid in distilled water under stirring to form a clear solution.
Neutralization: Slowly add an equimolar amount of sodium hydroxide solution (typically 1 M) dropwise to the acid solution while continuously stirring. The pH is monitored to reach approximately 7-8, indicating neutralization.
Isolation: Upon completion of neutralization, the solution contains the sodium salt in aqueous form. The solution can be concentrated under reduced pressure or lyophilized to obtain the solid this compound.
Purification: If necessary, recrystallization from suitable solvents such as ethanol-water mixtures can be performed to enhance purity.
Drying: The final product is dried under vacuum at ambient or slightly elevated temperature to constant weight.
Alternative Synthetic Considerations
- There is no direct literature evidence of alternative synthetic routes such as direct substitution or multi-step synthesis starting from simpler precursors.
- The acid precursor itself is typically synthesized via thiol and thioxomethoxy functional group introduction on amino acid derivatives, but this is beyond the scope of sodium salt preparation.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting Material | [[(2-amino-2-oxoethyl)thio]thioxomethoxy]acetic acid | ≥ 98% purity |
| Neutralizing Agent | Sodium hydroxide solution (aqueous) | Typically 1 M, equimolar amount |
| Solvent | Distilled water | Analytical grade |
| Reaction | Acid-base neutralization | Stirring, room temperature, pH 7-8 |
| Isolation | Concentration or lyophilization | To obtain solid sodium salt |
| Purification | Recrystallization (optional) | Ethanol-water mixtures |
| Drying | Vacuum drying | Ambient or slightly elevated temp |
Chemical Reactions Analysis
Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmacological Applications
Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate has been identified as a leukotriene antagonist, which is crucial in treating several inflammatory and allergic conditions. The following applications have been documented:
- Asthma Treatment : The compound has shown efficacy in preventing the synthesis and release of leukotrienes, which are involved in asthma pathophysiology. It can help alleviate symptoms associated with bronchial asthma by inhibiting leukotriene B4 and other related compounds .
- Allergic Conditions : Research indicates its utility in treating allergic rhinitis and chronic bronchitis by mitigating the inflammatory response triggered by leukotrienes .
- Skin Disorders : The compound is also being investigated for its potential in managing skin diseases such as psoriasis and atopic eczema, where inflammation plays a significant role .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound:
Preparation Methods
The synthesis of this compound can be achieved through various chemical reactions involving thioether formation, followed by acetylation processes. Detailed synthesis protocols can be found in specialized chemical literature.
Mechanism of Action
The mechanism of action of Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sodium [(Methoxythioxomethyl)thio]acetate
CAS : 85098-65-3
Formula : C₄H₆O₃S₂·Na
Molar Mass : 188.20 g/mol
Key Differences :
Ethyl Thiooxamate
CAS: 16982-21-1 Formula: C₄H₇NO₂S Molar Mass: 133.17 g/mol Key Differences:
- Contains an ethyl ester group (–O–C₂H₅) instead of a sodium salt, making it more lipophilic.
- Features a thiooxamate backbone (–NH₂–C(=S)–O–), which is structurally simpler but less versatile in coordination chemistry.
- Used in synthesizing thiouracil derivatives (e.g., ), highlighting its role in heterocyclic drug development .
Ethyl 2-({[(2-Ethoxy-2-oxoethyl)thio]methyl}thio)acetate
CAS : 61713-23-3
Formula : C₉H₁₆O₄S₂
Molar Mass : 252.34 g/mol
Key Differences :
- Contains two ester groups (–O–C₂H₅ and –O–C₂H₅), increasing hydrophobicity.
- Features a bis-thioether linkage , which may enhance stability under acidic conditions but reduce reactivity in nucleophilic substitutions.
- Primarily used in organic synthesis as a sulfur-containing building block (e.g., crosslinking agents) .
Sodium Chloroacetate
CAS : 3926-62-3
Formula : C₂H₃ClO₂·Na
Molar Mass : 134.48 g/mol
Key Differences :
- Replaces sulfur groups with a chloro substituent (–Cl), making it a strong electrophile for substitution reactions.
- Simpler structure with higher toxicity (see for safety hazards).
- Industrial applications include herbicides and surfactants, diverging from the biochemical focus of the target compound .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Solubility Trends | Primary Applications |
|---|---|---|---|---|---|---|
| Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate | 63059-38-1 | C₅H₆NNaO₄S₂ | 231.23 | Thio, thioxomethoxy, amino-oxoethyl, Na⁺ | High in polar solvents | Coordination chemistry, biochemical research |
| Sodium [(methoxythioxomethyl)thio]acetate | 85098-65-3 | C₄H₆O₃S₂·Na | 188.20 | Methoxythioxomethyl, thio, Na⁺ | Moderate in water | Organic synthesis |
| Ethyl Thiooxamate | 16982-21-1 | C₄H₇NO₂S | 133.17 | Thiooxamate, ethyl ester | Low in water, high in organics | Pharmaceutical intermediates |
| Ethyl 2-({[(2-ethoxy-2-oxoethyl)thio]methyl}thio)acetate | 61713-23-3 | C₉H₁₆O₄S₂ | 252.34 | Bis-thioether, ethyl esters | Low in polar solvents | Crosslinking agents |
| Sodium Chloroacetate | 3926-62-3 | C₂H₃ClO₂·Na | 134.48 | Chloro, carboxylate, Na⁺ | High in water | Herbicides, surfactants |
Biological Activity
Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, safety profiles, and relevant case studies.
- Chemical Formula : C4H7NNaO3S
- Molecular Weight : 149.17 g/mol
- Structure : The compound features a thioether and thioamide functional group, which may contribute to its reactivity and biological interactions.
Biological Activities
This compound exhibits several biological activities, primarily attributed to its unique chemical structure. Key areas of study include:
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which are essential in mitigating oxidative stress in cells.
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various bacterial strains, making it a candidate for further investigation in the field of antimicrobial agents.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could have implications in therapeutic applications for diseases where enzyme activity plays a critical role.
Safety and Toxicity
According to safety data sheets, this compound is classified with certain hazard warnings:
- Toxicity : Acute toxicity is noted with oral exposure (Toxicity Class 4).
- Irritation : It may cause eye irritation (Eye Irritancy Class 2).
Case Studies
- Antioxidant Efficacy :
- Antimicrobial Testing :
- Enzyme Inhibition Analysis :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for Sodium (((2-amino-2-oxoethyl)thio)thioxomethoxy)acetate, and how are intermediates stabilized during multi-step reactions?
Methodological Answer:
The synthesis of this compound typically involves sequential functionalization of thiol and thioester groups. A common approach includes:
- Step 1: Reacting 2-amino-2-oxoethyl thiol with a thioxomethoxy precursor (e.g., methyl thioxoacetate) under alkaline conditions (pH 9–10) to form the thioether intermediate. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is effective for deprotonation .
- Step 2: Acidic hydrolysis of the methyl ester group using HCl (1M) to yield the carboxylic acid derivative.
- Step 3: Neutralization with sodium hydroxide to form the sodium salt.
Intermediate Stabilization: Protect reactive thiol groups with inert atmospheres (N₂/Ar) and minimize exposure to moisture to prevent oxidation. Use aprotic solvents (e.g., THF) to avoid nucleophilic side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of thioether (δ 2.5–3.5 ppm for SCH₂) and thioester (δ 170–180 ppm for C=S) groups. D₂O exchange experiments verify sodium salt formation .
- Infrared (IR) Spectroscopy: Peaks at 2550–2600 cm⁻¹ (S-H stretch, if unreacted) and 1650–1750 cm⁻¹ (C=O and C=S stretches) validate functional groups.
- Mass Spectrometry (ESI-MS): High-resolution MS confirms molecular ion ([M-Na]⁻) and fragmentation patterns.
- Elemental Analysis: Quantify C, H, N, S, and Na to assess purity (>98% recommended for research-grade material) .
Basic: What storage conditions are critical to maintain the compound’s stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent thermal decomposition and photodegradation.
- Moisture Control: Use desiccants (e.g., silica gel) and vacuum-sealed packaging to avoid hydrolysis of thioester bonds.
- Inert Atmosphere: Purge storage vials with argon to minimize oxidation of thiol groups .
Advanced: How can researchers resolve contradictory yield data when varying solvent systems in the synthesis?
Methodological Answer:
- Statistical Analysis: Apply ANOVA or t-tests to compare yields across solvent systems (e.g., DMF vs. THF). Ensure replicates (n ≥ 3) to account for variability.
- Solvent Polarity Assessment: Correlate yield with solvent dielectric constants (ε). Polar aprotic solvents (ε > 20) may enhance nucleophilic substitution but risk side reactions with thiols.
- Reaction Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and identify side products (e.g., disulfides from thiol oxidation) .
Advanced: How to design an in vivo study to evaluate the compound’s actoprotective activity while adhering to ethical guidelines?
Methodological Answer:
- Animal Model: Use male Wistar rats (200–250 g) divided into control, test compound (10–100 mg/kg), and reference (e.g., Mebicar) groups (n = 8–10).
- Stress Induction: Apply chronic restraint stress (6 hr/day for 14 days) to assess anti-stress effects.
- Endpoints: Measure plasma cortisol, antioxidant markers (SOD, catalase), and histopathology of cardiac tissue.
- Ethical Compliance: Follow Directive 2010/63/EU for humane endpoints, anesthesia, and euthanasia. Obtain institutional ethics committee approval .
Advanced: What strategies prevent oxidation of thiol groups during synthesis without compromising reaction efficiency?
Methodological Answer:
- Reducing Agents: Add 1–2 mol% of tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reaction mixtures to scavenge free radicals.
- Oxygen-Free Conditions: Conduct reactions under Schlenk line or glovebox conditions with degassed solvents.
- Chelating Agents: Include EDTA (0.1 mM) to sequester metal ions that catalyze oxidation.
- Kinetic Control: Shorten reaction times and use low temperatures (0–4°C) for thiol-sensitive steps .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions between the compound’s thioester group and enzyme active sites (e.g., acetylcholinesterase).
- SAR Libraries: Synthesize analogs with modified thiophene or acetamide moieties. Test IC₅₀ values via spectrophotometric assays.
- Data Visualization: Generate heatmaps or 3D-QSAR contour plots to highlight critical substituents influencing potency .
Advanced: What analytical methods validate the compound’s role in stabilizing drug-delivery complexes?
Methodological Answer:
- Dynamic Light Scattering (DLS): Measure hydrodynamic diameter and polydispersity index (PDI) of drug-complex nanoparticles.
- Circular Dichroism (CD): Confirm structural integrity of protein-based carriers post-complexation.
- In Vitro Release Studies: Use dialysis membranes (MWCO 12 kDa) in PBS (pH 7.4) to quantify drug release kinetics .
Advanced: How to address discrepancies in cytotoxicity data between cell lines?
Methodological Answer:
- Cell-Specific Profiling: Compare IC₅₀ values across lines (e.g., HEK293 vs. HepG2) using MTT assays. Normalize data to mitochondrial activity.
- Metabolic Pathway Analysis: Perform RNA-seq or metabolomics to identify differential expression of detoxification enzymes (e.g., glutathione S-transferase).
- Media Composition: Control for variations in fetal bovine serum (FBS) batches, which may sequester thiol-containing compounds .
Advanced: What computational tools predict the environmental toxicity of this compound?
Methodological Answer:
- EPA EPI Suite: Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials using fragment-based methods.
- ECOSAR: Classify aquatic toxicity based on functional groups (e.g., thioesters are often >Class 2).
- Molecular Dynamics (MD): Simulate interactions with soil organic matter to assess mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
